molecular formula C15H24N2 B7900872 Benzyl-isopropyl-piperidin-4-yl-amine

Benzyl-isopropyl-piperidin-4-yl-amine

Cat. No.: B7900872
M. Wt: 232.36 g/mol
InChI Key: ZFQIZMFAWQDHMM-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Active Pharmaceutical Ingredients (APIs) and Chemical Probes

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and bioactive natural products. nih.govresearchgate.net Its ubiquity in drug design stems from several advantageous characteristics. The piperidine ring can act as a versatile building block that allows for the precise spatial arrangement of various functional groups, which is crucial for specific interactions with biological targets. mdpi.com This structural flexibility, combined with its ability to modulate physicochemical properties such as lipophilicity and basicity, makes it an invaluable component in the development of active pharmaceutical ingredients (APIs). thieme-connect.comthieme-connect.com

Incorporating a piperidine scaffold can enhance a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), and can also help in reducing cardiac hERG toxicity. thieme-connect.com As a result, piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of conditions including cancer, viral infections, malaria, hypertension, and various central nervous system disorders. nih.govresearchgate.netencyclopedia.pub Prominent examples of drugs containing the piperidine moiety include the potent synthetic opioid analgesic Fentanyl and the widely used stimulant Methylphenidate (Ritalin). wikipedia.orgresearchgate.netwikipedia.org

Beyond its role in APIs, the piperidine scaffold is also a cornerstone in the design of chemical probes. rsc.org These are small molecules used to study and manipulate biological systems. The 4-aminopiperidine (B84694) scaffold, in particular, is highly modular and allows for tri-functionalization, making it an ideal framework for creating libraries of chemical probes. rsc.org For instance, cysteine-reactive chemical probes based on a 4-aminopiperidine scaffold have been developed to target and monitor the activity of specific enzymes, such as kinases and glutathione (B108866) S-transferases, which are often dysregulated in diseases like cancer. rsc.orgrsc.orgnih.gov The versatility of the 4-aminopiperidine scaffold enables the generation of covalent inhibitor libraries that can target reactive amino acids within the proteome, thereby providing powerful tools for activity-based protein profiling (ABPP) and the discovery of new therapeutic leads. rsc.orgnih.gov

Overview of Structurally Related N-Benzyl- and N-Isopropyl-Piperidin-4-yl-amine Analogues

The N-substituent on the piperidine ring and the substituent on the 4-amino group are critical for determining the biological activity and selectivity of piperidin-4-yl-amine derivatives. The N-benzyl and N-isopropyl groups are common substituents explored in medicinal chemistry due to their distinct steric and electronic properties.

N-Benzyl-piperidin-4-yl-amine Analogues:

The N-benzyl group is a frequently employed substituent in the design of bioactive molecules. The synthesis of N-benzyl-4-aminopiperidine analogues often starts from N-benzyl-4-piperidone, a key intermediate that can be synthesized through various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309). kcl.ac.uksigmaaldrich.com Reductive amination of N-benzyl-4-piperidone with various primary or secondary amines is a common strategy to generate a diverse library of N-benzyl-4-aminopiperidine derivatives. mdpi.com

Research has shown that N-benzyl-4-aminopiperidine derivatives exhibit a wide range of biological activities. For example, they have been investigated as antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com In these studies, the combination of an N-benzyl group with long N-alkyl chains at the 4-amino position was found to be particularly effective against various fungal species. mdpi.com Furthermore, N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential application in Alzheimer's disease therapy. nih.gov The N-benzylpiperidine moiety is also a key structural element in ligands targeting sigma receptors, which are implicated in various neurological disorders. nih.gov

N-Isopropyl-piperidin-4-yl-amine Analogues:

The N-isopropyl group, being a smaller and more branched alkyl substituent compared to the benzyl (B1604629) group, imparts different physicochemical properties to the parent molecule. The synthesis of N-isopropyl-4-aminopiperidine analogues can also be achieved through reductive amination, typically starting from 4-amino-1-Boc-piperidine and isobutyraldehyde, followed by further modifications.

Analogues bearing an N-isopropyl group have been explored for various therapeutic targets. For instance, in the development of inhibitors for the enzyme 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), N-piperidinyl-benzimidazolone derivatives were synthesized and evaluated, where variations at the piperidine nitrogen included alkyl groups. acs.org In the context of monoamine oxidase (MAO) inhibitors, the substitution on the piperidine ring, including small amino functional groups, has been shown to influence the inhibitory activity, particularly for MAO-B. acs.org The antimicrobial activity of piperidin-4-one derivatives has also been investigated, with various substituents at the 3-position, including isopropyl groups, showing potential against bacterial and fungal strains. biomedpharmajournal.org

The table below presents a selection of N-substituted piperidin-4-yl-amine derivatives and their precursors, highlighting the common synthetic strategies and the diversity of the resulting compounds.

Compound NameStructureSynthesis MethodKey Findings/ApplicationReference
1-Benzyl-4-piperidoneDieckmann condensationKey intermediate for synthesis of N-benzyl-4-aminopiperidine derivatives. kcl.ac.uksigmaaldrich.com
4-Amino-1-benzylpiperidineReductive amination of 1-benzyl-4-piperidoneBuilding block for various bioactive compounds, including kinase and cholinesterase inhibitors. nih.govsigmaaldrich.com
1-Benzyl-N-dodecylpiperidin-4-amineReductive aminationPotent antifungal activity against Candida and Aspergillus species. mdpi.com
1-Isopropyl-4-aminopiperidineReductive aminationBuilding block for various bioactive compounds.
N-Benzyl-N-phenethylpiperidin-4-amineReductive aminationIdentified as an inhibitor of Hepatitis C virus assembly. nih.gov

Research Landscape and Scope of Investigation for 1-Benzyl-N-isopropylpiperidin-4-amine and Congeners

The specific compound, 1-benzyl-N-isopropylpiperidin-4-amine, combines the structural features of both N-benzyl and N-isopropyl analogues discussed previously. While detailed research focusing exclusively on this particular molecule is not extensively documented in publicly available literature, the broader research landscape for its congeners provides a clear indication of the potential areas of investigation.

The primary synthetic route to 1-benzyl-N-isopropylpiperidin-4-amine and its closely related analogues involves the reductive amination of 1-benzyl-4-piperidone with isopropylamine (B41738). mdpi.com This straightforward and versatile reaction allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on both the piperidine nitrogen and the 4-amino group.

The scope of investigation for this class of compounds is largely driven by the diverse biological activities observed in structurally similar molecules. Key research areas include:

Antimicrobial Agents: Inspired by the antifungal activity of N-benzyl-4-aminopiperidine derivatives, research could focus on evaluating 1-benzyl-N-isopropylpiperidin-4-amine and its congeners for activity against a panel of fungal and bacterial pathogens. mdpi.com SAR studies have indicated that while long alkyl chains at the 4-amino position are beneficial for antifungal activity, shorter, branched alkyl groups like isopropyl are often detrimental. mdpi.com However, a systematic investigation is warranted to confirm this trend and explore potential antibacterial properties.

Central Nervous System (CNS) Agents: The N-benzylpiperidine scaffold is a well-established pharmacophore for targeting CNS receptors, such as sigma receptors and cholinesterases. nih.govnih.gov Therefore, a significant area of research involves screening 1-benzyl-N-isopropylpiperidin-4-amine and its analogues for binding affinity and functional activity at these and other CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net Modifications to the benzyl ring and the N-alkyl substituent would be crucial for optimizing potency and selectivity.

Antiviral Agents: The discovery of 4-aminopiperidine derivatives as inhibitors of hepatitis C virus (HCV) assembly opens another avenue for investigation. nih.gov The 4-aminopiperidine scaffold has been identified as a promising starting point for developing novel antiviral therapies. Research in this area would involve evaluating the efficacy of 1-benzyl-N-isopropylpiperidin-4-amine and related compounds in cell-based viral replication and assembly assays.

The table below summarizes key data for the parent compound and selected analogues, providing a snapshot of the foundational knowledge for this chemical space.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research AreaReference
1-Benzyl-N-isopropylpiperidin-4-amine243355-63-7C₁₅H₂₄N₂246.39Antifungal, CNS agents, Antiviral mdpi.com
1-Benzyl-4-aminopiperidine50541-93-0C₁₂H₁₈N₂190.28Synthetic precursor, CNS agents sigmaaldrich.comnih.gov
1-Benzyl-N-dodecylpiperidin-4-amine1449490-41-4C₂₄H₄₂N₂358.61Antifungal mdpi.com
N-Dodecyl-1-phenethylpiperidin-4-amine1449490-44-7C₂₅H₄₄N₂372.63Antifungal mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-propan-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)17(15-8-10-16-11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQIZMFAWQDHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl N Isopropylpiperidin 4 Amine and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and bioactive molecules. usm.edumdpi.com Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com This approach is particularly valuable in green chemistry as it can often be performed as a one-pot reaction under mild conditions. wikipedia.org

A key strategy for constructing the 4-aminopiperidine (B84694) core involves a double reductive amination (DRA) of a suitable dicarbonyl precursor. chim.it This method provides a direct route to the piperidine skeleton. chim.it For instance, a 1,5-dicarbonyl compound can react with an amine source, like ammonia or a primary amine, to form a cyclic di-imine or a related intermediate, which is then reduced to yield the piperidine ring.

The choice of reducing agent is critical for the success of the reaction. Common reagents include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of imines in the presence of aldehydes or ketones, allowing for one-pot procedures. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.comcommonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): This reagent can also be used, but since it can reduce the starting carbonyl compounds, the imine formation is typically allowed to reach completion before the reducing agent is added. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or nickel with H₂ gas is another effective method for the reduction step. wikipedia.org

Reducing AgentKey CharacteristicsCommon Solvents
Sodium triacetoxyborohydride (STAB) Sensitive to water, not compatible with methanol.DCE, DCM, THF
Sodium cyanoborohydride (NaCNBH₃) Not sensitive to water, may require Lewis acid for less reactive substrates.Methanol
Sodium borohydride (NaBH₄) Reduces aldehydes and ketones; added after imine formation.Methanol, Ethanol

Table 1: Common Reducing Agents for Reductive Amination. commonorganicchemistry.com

Intramolecular cyclization is a fundamental strategy where a linear molecule containing both a nucleophile (typically an amine) and an electrophile is induced to form a cyclic product. nih.gov This approach is highly effective for synthesizing the piperidine ring.

Various methods can initiate the cyclization:

Reductive Amination/Hydroamination: An intramolecular version of reductive amination can be employed. For example, a 6-aminoalkyne can undergo an acid-mediated cyclization to form an iminium ion, which is then reduced to the piperidine. nih.gov

Metal-Catalyzed Cyclization: Transition metals, particularly gold and platinum, can catalyze the cyclization of enynyl esters. nih.govacs.org For instance, a gold(I) catalyst can facilitate a tandem reaction involving isomerization and a subsequent intramolecular [3+2] cycloaddition to efficiently produce polyfunctional piperidines. nih.govacs.org

Radical-Mediated Cyclization: Radical reactions offer another pathway. A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to generate piperidines in good yields. nih.gov

N-sulfonyliminium Ion Cyclizations: The Pictet-Spengler reaction, a classic method, involves the cyclization of an N-sulfonyl iminium ion. Transition metal triflates, such as those of scandium(III) or copper(II), can act as Lewis acids to activate a sulfonamide for condensation with an aldehyde, triggering the intramolecular cyclization to form the piperidine scaffold. usm.edu

The catalytic hydrogenation of readily available aromatic nitrogen heterocycles, such as pyridines, is a direct and atom-economical route to saturated piperidines. nih.govosti.gov This transformation is of significant industrial importance.

A range of catalytic systems have been developed for this purpose:

Heterogeneous Catalysis: Commercially available heterogeneous catalysts are often used. For example, a simple and robust cis-selective hydrogenation of fluoropyridines to yield fluorinated piperidines has been demonstrated using such catalysts. acs.org Transfer hydrogenation using ammonium formate and palladium on carbon can also effectively reduce pyridine (B92270) N-oxides to piperidines under mild conditions. organic-chemistry.org

Homogeneous Catalysis: Rhodium-based organometallic precatalysts have been shown to be effective for the hydrogenation of a diverse array of N-heteroarenes, including challenging substrates like pyridine and pyrrole. osti.gov

Electrocatalytic Hydrogenation: A modern approach involves the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. nih.gov Using a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high yield and efficiency, offering a more sustainable alternative to traditional high-temperature and high-pressure methods. nih.gov

MethodCatalyst/ConditionsSubstrate ExampleProduct
Heterogeneous Hydrogenation Commercially available catalystFluoropyridines(Multi)fluorinated piperidines acs.org
Homogeneous Hydrogenation Rhodium precatalysts, H₂ gasPyridine, 3-picolinePiperidine, 3-methylpiperidine osti.gov
Electrocatalytic Hydrogenation Carbon-supported Rhodium catalystPyridinePiperidine nih.gov
Transfer Hydrogenation Pd/C, Ammonium formatePyridine N-oxidesPiperidines organic-chemistry.org

Table 2: Selected Protocols for Piperidine Synthesis via Reduction of Nitrogen Heterocycles.

Introduction and Functionalization of Benzyl (B1604629) Moieties

Once the piperidine ring is formed, the next crucial steps involve introducing the benzyl group at the N1 position and the isopropylamino group at the C4 position. A common synthetic route involves first preparing 1-benzyl-4-piperidone, which then serves as a key intermediate.

The introduction of a benzyl group onto the nitrogen atom of the piperidine ring is typically achieved through N-alkylation or reductive amination.

N-Alkylation: This is a direct method involving the reaction of a piperidine derivative with a benzyl halide, such as benzyl bromide or benzyl chloride. researchgate.netechemi.com The reaction is usually carried out in the presence of a base, like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. researchgate.netechemi.com Solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.netchemicalbook.com For example, 4-piperidone (B1582916) can be reacted with benzyl bromide in the presence of K₂CO₃ in DMF to yield 1-benzyl-4-piperidone. chemicalbook.com

Reductive Amination: Alternatively, the N-benzyl group can be introduced by reacting a piperidine with benzaldehyde (B42025) in the presence of a reducing agent. This follows the same principles as described in section 2.1.1, forming an iminium ion intermediate that is subsequently reduced.

The synthesis of the key intermediate, 1-benzyl-4-piperidone, can also be accomplished from acyclic precursors. One method involves using benzylamine (B48309) and methyl acrylate (B77674), which undergo a 1,4-addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield the target piperidone. chemicalbook.com

While N-benzylation is the most direct route to the target compound's parent structure, the synthesis of analogues may involve attaching a benzyl group to a carbon atom of the piperidine ring. Modern cross-coupling reactions are powerful tools for this type of C-C bond formation.

An efficient method for constructing 4-benzyl piperidines utilizes a Suzuki coupling protocol. organic-chemistry.org This approach involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For example, the hydroboration of N-Boc-4-methylene piperidine can generate a boron intermediate, which then undergoes a Suzuki reaction with an aryl bromide (such as a substituted bromobenzene) to form the 4-benzyl piperidine derivative. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups on both reaction partners. organic-chemistry.org

Other strategies for C-alkylation, though less direct for forming a benzyl group, highlight the possibilities for creating diverse analogues. These include the regioselective alkylation at the 3-position of the piperidine ring by generating an enamide anion from Δ¹-piperideine, which can then react with alkyl halides. odu.edu

Introduction and Functionalization of Isopropyl Moieties

The incorporation of an isopropyl group onto the 4-amino position of the 1-benzylpiperidine (B1218667) scaffold is a critical step in the synthesis of 1-Benzyl-N-isopropylpiperidin-4-amine. This functionalization is typically achieved through amination reactions, with a focus on methods that are efficient and provide high yields.

Amination Reactions for Isopropylamine (B41738) Incorporation

Reductive amination stands as the most prominent and widely employed method for the synthesis of 1-Benzyl-N-isopropylpiperidin-4-amine. This reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. In this specific synthesis, the precursor 1-benzyl-4-piperidone is reacted with isopropylamine.

The process begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 1-benzyl-4-piperidone, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to form an iminium ion, which is then reduced to the final product. A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and handling. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is another effective method.

The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. For instance, sodium triacetoxyborohydride is often favored for its mildness and high selectivity for reducing iminium ions in the presence of ketones.

Table 1: Comparison of Reducing Agents for Reductive Amination of 1-Benzyl-4-piperidone with Isopropylamine
Reducing AgentTypical SolventTypical Temperature (°C)Key AdvantagesPotential Yield Range (%)
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 25Cost-effective, readily available70-85
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)20 - 40Mild, high selectivity for imines, non-toxic byproducts85-95
Catalytic Hydrogenation (H₂, Pd/C)Methanol, Ethanol25 - 50"Green" method, high atom economy80-95

Stereoselective Synthesis of Isopropyl-Substituted Amine Centers

While 1-Benzyl-N-isopropylpiperidin-4-amine itself is achiral, the principles of stereoselective synthesis become crucial when preparing analogues with additional substituents on the piperidine ring, which can create one or more stereocenters. The spatial arrangement of these substituents can significantly influence the molecule's biological activity.

Achieving stereoselectivity in the synthesis of N-isopropyl-substituted piperidine analogues often involves the use of chiral starting materials or chiral catalysts. For instance, if a chiral substituted piperidone is used as a precursor, the reductive amination step can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The steric hindrance of the isopropyl group can influence the direction of the hydride attack on the iminium intermediate, leading to a preferred stereochemical outcome.

Furthermore, photocatalytic methods have been developed for the highly diastereoselective epimerization of substituted piperidines, including N-isopropyl derivatives. escholarship.org This allows for the conversion of a more easily accessible, but thermodynamically less stable, diastereomer into the more stable one, often with high selectivity and yield. escholarship.org This technique provides a powerful tool for controlling the stereochemistry of complex piperidine analogues.

Scalable Synthesis and Process Optimization for 1-Benzyl-N-isopropylpiperidin-4-amine Precursors

One common laboratory-scale synthesis involves the direct N-alkylation of 4-piperidone hydrochloride with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com While effective, this method can be expensive for large-scale production due to the cost of 4-piperidone hydrochloride. dtic.mil

More scalable and economically viable methods often start from simpler, less expensive materials. A widely used industrial approach involves a multi-step, one-pot synthesis starting from benzylamine and methyl acrylate. chemicalbook.com This process includes a double Michael addition of benzylamine to two equivalents of methyl acrylate, followed by a Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation. chemicalbook.com Process optimization for this route involves careful control of reaction temperature, solvent, and reagent stoichiometry to maximize yield and minimize byproduct formation. For example, using an excess of acrylate can improve the purity of the intermediate diester. researchgate.net

Table 2: Comparison of Synthetic Routes to 1-Benzyl-4-piperidone
Synthetic RouteStarting MaterialsKey StepsAdvantages for ScalabilityReported Yield (%)
Direct N-Alkylation4-Piperidone hydrochloride, Benzyl bromideNucleophilic substitutionFewer steps~89 chemicalbook.com
One-Pot Michael/DieckmannBenzylamine, Methyl acrylateMichael addition, Dieckmann condensation, DecarboxylationCost-effective starting materials, one-pot procedure reduces operational complexity researchgate.net~78 chemicalbook.com

Receptor Binding and Preclinical Pharmacological Investigations of 1 Benzyl N Isopropylpiperidin 4 Amine Analogues in Vitro Focus

Ligand Binding Profiles to Specific Receptors

The affinity of 1-Benzyl-N-isopropylpiperidin-4-amine analogues for various receptors has been a key area of investigation, with a particular focus on their potential as modulators of the central nervous system.

Sigma Receptor Affinity and Selectivity (σ1R, σ2R)

Analogues of N-(1-benzylpiperidin-4-yl)arylacetamide have demonstrated a high affinity and selectivity for sigma-1 (σ1) receptors over sigma-2 (σ2) receptors. nih.gov A study involving a series of these compounds revealed that modifications to the arylacetamide and benzyl (B1604629) moieties significantly influence binding characteristics. nih.gov

For instance, substituting the phenyl ring of the arylacetamide group with thiophene, naphthyl, or indole (B1671886) rings did not substantially alter the high affinity for σ1 receptors. nih.gov Conversely, replacing the phenyl ring with imidazole (B134444) or pyridyl groups led to a more than 60-fold decrease in σ1 receptor affinity and negligible binding to σ2 receptors. nih.gov Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl portions resulted in comparable affinity for σ1 receptors but a notable increase in affinity for σ2 receptors. nih.gov

Further research into 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles identified compounds with nanomolar affinity for the σ1 receptor. The length of the alkyl linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be a critical determinant of σ1R affinity, with longer linkers generally leading to increased affinity. nih.gov For example, increasing the linker from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in progressively higher affinity for the human σ1 receptor. nih.gov

Table 1: Sigma Receptor (σ1R and σ2R) Binding Affinities of Selected 1-Benzyl-N-isopropylpiperidin-4-amine Analogues

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
Compound 1 nih.gov1.5150100
Compound 10 nih.gov2.5>230>92
Compound 18 nih.gov1.9>232>122
Compound 22 nih.gov2.922477
Compound 37 nih.gov2.115674
Compound 40 nih.gov1.814480
Compound 1 (n=0) nih.gov29.2--
Compound 2 (n=2) nih.gov7.57--
Compound 3 (n=3) nih.gov2.97--
Compound 4 (n=4) nih.gov3.97--
Compound 5 nih.gov1.45421290

Dopamine (B1211576) Transporter (DAT) Binding and Selectivity

Derivatives of 1-benzylpiperidine have been extensively studied as potent and selective inhibitors of the dopamine transporter (DAT). nih.govnih.gov Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines indicated that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group enhances binding to the DAT. nih.gov Several analogues have been identified with high affinity for the DAT and exhibit significant selectivity over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), with up to 500-fold selectivity over SERT and about 170-fold selectivity over NET in binding and uptake inhibition assays. nih.gov

The replacement of the benzhydrylic oxygen atom in some analogues with a nitrogen atom resulted in new compounds that maintained high potency and selectivity for the DAT. researchgate.net These N-analogue piperidine (B6355638) congeners of GBR 12909 have shown promise in preclinical models. researchgate.net Furthermore, docking simulations of 4-benzylpiperidine (B145979) carboxamides have shown that these compounds interact with hydrophobic residues in the transmembrane domains of the DAT, including TM1, TM3, and TM6. biomolther.org

Other Identified or Predicted Protein Targets (e.g., Enzymes, Ion Channels)

While the primary focus has been on sigma receptors and the dopamine transporter, research suggests that 1-benzyl-N-isopropylpiperidin-4-amine analogues may interact with other protein targets. For instance, some N-(1-benzylpiperidin-4-yl)phenylacetamide analogues were found to have no significant binding affinity for dopamine D2/D3 receptors. nih.gov

In Vitro Pharmacological Activity and Mechanistic Studies

The functional consequences of the binding of these analogues have been explored through various in vitro assays, including enzyme inhibition and cellular response studies.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition, Deubiquitinase Inhibition)

Cholinesterase Inhibition: Hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net While the parent compounds showed little to no inhibitory activity, the hybrid molecules demonstrated significant BuChE inhibition, with some also inhibiting AChE. researchgate.net One particular hybrid, compound 17, was an effective inhibitor of both AChE and BuChE, with IC50 values of 1.75 µM and 5.61 µM, respectively. researchgate.net Kinetic studies revealed that this compound acts as a mixed-type inhibitor for AChE and a noncompetitive inhibitor for BuChE. researchgate.net The well-known AChE inhibitor Donepezil (E2020), which features a 1-benzyl-4-yl-piperidine moiety, has been shown to be a potent mixed-type inhibitor of AChE. nih.gov

Deubiquitinase Inhibition: Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1) in complex with UAF1 (USP1-associated factor 1). nih.govresearchgate.net Through a high-throughput screen and subsequent medicinal chemistry optimization, compounds with nanomolar inhibitory potency against USP1/UAF1 were discovered. nih.gov These findings highlight the potential of the N-benzylamine scaffold in targeting enzymes involved in the ubiquitin-proteasome system. nih.govresearchgate.net

Table 2: Enzyme Inhibition Data for Selected 1-Benzyl-N-isopropylpiperidin-4-amine Analogues

Compound/AnalogueTarget EnzymeIC50KiInhibition Type
Compound 17 researchgate.netAChE1.75 µM3.8 µMMixed
Compound 17 researchgate.netBuChE5.61 µM7.0 µMNoncompetitive
ML323 researchgate.netUSP1/UAF176 nM--
SJB2-043 researchgate.netUSP1/UAF10.544 µM--
C527 researchgate.netUSP1/UAF10.88 µM--

Cellular Assay Responses for Target Engagement and Efficacy

The cellular effects of these analogues have been demonstrated in various assays. For the USP1/UAF1 inhibitors, a strong correlation was observed between their IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.govresearchgate.net Target engagement was confirmed by an increase in monoubiquitinated PCNA (Ub-PCNA) levels, a downstream substrate of USP1. nih.govresearchgate.net This target engagement translated to a decrease in cell survival, indicating the potential of these compounds as anticancer agents. nih.govresearchgate.net

In cells expressing the D2 dopamine receptor, a DAT inhibitor from the 4-benzylpiperidine carboxamide class was shown to reverse the DAT-mediated inhibition of D2R endocytosis, suggesting a functional impact on dopamine signaling pathways. biomolther.org

Computational Chemistry and Molecular Modeling of 1 Benzyl N Isopropylpiperidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. Methods like Density Functional Theory (DFT) are employed to derive optimized geometries and analyze molecular orbitals. researchgate.netresearchgate.net

Studies on structurally related 1-benzyl-N-substituted piperidin-4-amine derivatives provide a framework for understanding the electronic nature of the title compound. researchgate.netresearchgate.net Theoretical calculations, often using the B3LYP method with a basis set like 6-31G(d,p), are performed to determine key electronic and thermodynamic parameters. researchgate.netnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz A larger energy gap suggests higher stability and lower reactivity. chemjournal.kz

For similar piperidine (B6355638) derivatives, calculations have shown that these molecules are generally rigid and act as nucleophiles. chemjournal.kz The molecular electrostatic potential (MEP) map is another important tool, which identifies the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In related structures, the nitrogen atoms of the piperidine ring and the secondary amine are typically identified as nucleophilic centers. chemjournal.kz

| Enthalpy of Formation | Indicates the thermodynamic stability of the molecule. | Lower values suggest greater stability. chemjournal.kz |

This table is illustrative, based on findings for related piperidine derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, elucidating the binding mode and affinity. rsc.orgnih.gov This method is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. rsc.org

For piperidine-based compounds, a primary area of investigation involves their interaction with receptors in the central nervous system (CNS), such as sigma receptors (σR). nih.govnih.gov Docking studies on similar piperidine derivatives have identified key interactions within the binding sites of these receptors. For instance, the positively ionizable piperidine nitrogen is a common feature that forms crucial interactions, often with acidic amino acid residues like glutamate (B1630785) (Glu). nih.govnih.gov

Pharmacophore models for sigma-1 receptor (σ1R) ligands often describe a central basic nitrogen core flanked by two hydrophobic pockets. nih.gov In the context of 1-Benzyl-N-isopropylpiperidin-4-amine, the benzyl (B1604629) group could occupy one hydrophobic pocket, while the isopropyl group and the piperidine ring itself interact with other regions of the binding site. nih.gov Docking studies of related ligands have revealed specific interactions, such as π-cation interactions with aromatic residues like tyrosine (Tyr) and π-anion interactions with glutamate residues. nih.gov These interactions are critical for stabilizing the ligand-receptor complex and determining binding affinity. nih.govnih.gov

Table 2: Example of Key Amino Acid Interactions for Piperidine Derivatives at σ1R

Interaction Type Amino Acid Residue Ligand Moiety Involved Significance
Attractive Charge / Salt Bridge Glutamate (Glu172) Protonated Piperidine Nitrogen Anchors the ligand in the binding pocket. nih.gov
π-cation Tyrosine (Tyr103) Benzyl Group Hydrophobic and aromatic stabilization. nih.gov

| Hydrophobic Interactions | Various (e.g., Leucine, Isoleucine) | Benzyl and Isopropyl Groups | Contributes to binding affinity. nih.govnih.gov |

This table represents typical interactions observed in docking studies of similar piperidine ligands and is for illustrative purposes.

Conformational Analysis and Dynamics of the Piperidine Core and Substituents

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of the piperidine core and its substituents. nih.govnih.gov

The six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. mdpi.com The substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky groups like the benzyl and isopropylamino moieties to avoid steric clashes.

MD simulations can be performed to explore the conformational landscape of the molecule over time, both in isolation and within a receptor binding site. nih.gov These simulations reveal the stability of specific conformations and the dynamic interplay between the ligand and receptor. rsc.org For piperidine derivatives, MD studies have been used to confirm the stability of docking poses and to identify crucial amino acid residues that maintain persistent interactions with the ligand. rsc.orgnih.gov The flexibility of the benzyl and isopropyl groups allows the molecule to adapt its conformation to fit optimally within the binding pocket of a target protein, which is a key aspect of its potential biological function.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico tools can predict the likely biological activities and protein targets of a compound based on its chemical structure. clinmedkaz.orgclinmedkaz.org This approach helps to prioritize compounds for further experimental testing and to determine the most promising directions for preclinical studies. clinmedkaz.orgclinmedkaz.orgnih.gov

Software like PASS (Prediction of Activity Spectra for Substances) analyzes a molecule's structure to predict its potential pharmacological effects and mechanisms of action. clinmedkaz.orgclinmedkaz.org Studies on various piperidine derivatives using PASS have predicted a wide range of biological activities. clinmedkaz.org These often include effects on the central nervous system, such as potential use in treating neurodegenerative diseases, as well as predictions for anticancer, local anesthetic, antiarrhythmic, and antimicrobial properties. clinmedkaz.orgclinmedkaz.org

Target prediction web tools like SwissTargetPrediction can identify the most probable protein targets for a given molecule by comparing it to a database of known active compounds. clinmedkaz.org For piperidine derivatives, predicted targets frequently include enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org Given the structural features of 1-Benzyl-N-isopropylpiperidin-4-amine, predicted targets would likely include sigma receptors, dopamine (B1211576) receptors, and acetylcholinesterase, consistent with the known pharmacology of many functionalized piperidines. clinmedkaz.orgresearchgate.net

Table 3: Predicted Biological Activities for Piperidine Scaffolds via In Silico Analysis

Predicted Activity Class Potential Application Supporting Evidence
Central Nervous System Activity Treatment of neurodegenerative diseases (e.g., Parkinson's), neuropsychiatric disorders. PASS analysis predicts anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org
Enzyme Inhibition Anticancer therapy, neuroprotection. Predicted to inhibit various enzymes, including kinases and acetylcholinesterase. clinmedkaz.orgnih.gov
Ion Channel Modulation Local anesthesia, antiarrhythmic agents. Predicted to affect voltage-gated ion channels. clinmedkaz.org

| Receptor Binding | Neuromodulation. | Predicted to interact with GPCRs. nih.gov |

This table is based on in silico predictions for the broader class of piperidine derivatives.

Metabolic Pathways of 1 Benzyl N Isopropylpiperidin 4 Amine in Vitro Studies

Cytochrome P450 (CYP) Mediated Metabolism

The Cytochrome P450 superfamily of enzymes, located predominantly in the liver, is the primary system responsible for the oxidative metabolism of a vast array of foreign compounds (xenobiotics), including many pharmaceutical drugs. For a molecule like 1-Benzyl-N-isopropylpiperidin-4-amine, which possesses both benzyl (B1604629) and isopropyl groups attached to a piperidine (B6355638) amine structure, CYP-mediated oxidation is the expected principal metabolic route. In vitro studies with hepatic microsomal preparations are a standard method to investigate these transformations. vulcanchem.com

N-Dealkylation Pathways of Piperidine Amines

N-dealkylation, the enzymatic cleavage of a carbon-nitrogen bond to remove an alkyl group, is a fundamental and well-documented metabolic pathway for secondary and tertiary amines. nih.govnih.gov This reaction is catalyzed by cytochrome P450 enzymes and involves an initial oxidation of the carbon atom adjacent to the nitrogen (the α-carbon). This hydroxylation event forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield a secondary or primary amine and a corresponding carbonyl compound (an aldehyde or ketone). nih.gov

For 1-Benzyl-N-isopropylpiperidin-4-amine, two primary N-dealkylation pathways are anticipated:

N-Debenzylation: This pathway involves the oxidative removal of the benzyl group. The α-carbon of the benzyl group is hydroxylated, leading to the formation of an unstable intermediate that breaks down to yield N-isopropylpiperidin-4-amine and benzaldehyde (B42025) . The benzaldehyde can be further metabolized to benzoic acid. Studies on analogous N-benzyl compounds, such as N-benzyl-N-methylaniline, confirm that debenzylation is a major metabolic reaction in rat hepatic microsomes. nih.gov

N-Deisopropylation: This pathway involves the removal of the isopropyl group. Oxidation of the tertiary carbon of the isopropyl group results in a carbinolamine that decomposes to form 1-benzylpiperidin-4-amine and acetone . nih.gov

The cleavage of C-N bonds is a crucial metabolic reaction for many drugs containing amine functional groups, and it is primarily catalyzed by the cytochrome P450 family of enzymes. nih.gov

Oxidative Metabolites and Their In Vitro Formation

Beyond N-dealkylation, other oxidative reactions can occur on the 1-Benzyl-N-isopropylpiperidin-4-amine molecule, leading to a variety of metabolites. These reactions are also typically mediated by CYP enzymes in in vitro liver microsome systems.

Hydroxylation: CYP enzymes can introduce hydroxyl (-OH) groups at various positions on the molecule. For compounds with aromatic rings, hydroxylation often occurs on the ring itself. In the case of 1-Benzyl-N-isopropylpiperidin-4-amine, this would likely result in phenolic metabolites, such as hydroxylation on the benzyl ring (e.g., at the para- position). Such reactions have been observed in the metabolism of N-benzyl-N-methylaniline, which forms p-hydroxylated phenolic metabolites. nih.gov Aliphatic hydroxylation on the piperidine ring is also a possibility, as seen in the metabolism of other piperidine-containing compounds. frontiersin.org

N-Oxidation: The formation of N-oxides is another potential metabolic pathway for tertiary amines. However, for some N-benzyl anilines, N-oxide metabolites were not detected in vitro, with dealkylation being the predominant reaction. vulcanchem.com The steric hindrance from the bulky benzyl and isopropyl groups might limit the direct N-oxidation of 1-Benzyl-N-isopropylpiperidin-4-amine.

The table below summarizes the expected oxidative metabolites based on studies of analogous compounds.

Parent Compound Analogue Metabolic Pathway Resulting Metabolites Reference
N-benzyl-N-ethylanilineN-DebenzylationN-ethylaniline, Benzaldehyde vulcanchem.com
N-benzyl-N-ethylanilineN-De-ethylationN-benzylaniline, Acetaldehyde vulcanchem.com
N-benzyl-N-methylanilineN-DebenzylationN-methylaniline, Benzaldehyde nih.gov
N-benzyl-N-methylanilinep-Hydroxylationp-hydroxy-N-benzyl-N-methylaniline nih.gov
Donepezil (contains N-benzyl piperidine)N-Debenzylation5-hydroxy-des(phenylmethyl)donepezil nih.gov
Donepezil (contains N-benzyl piperidine)Piperidine Hydroxylation3-hydroxydonepezil nih.gov

Metabolic Stability Profiling in Liver Microsome Systems (In Vitro)

Metabolic stability is a measure of how susceptible a compound is to metabolism. It is typically assessed in vitro by incubating the compound with liver microsomes and measuring the rate at which the parent compound disappears over time. The results are often expressed as the half-life (t½) or intrinsic clearance.

While no specific metabolic stability data for 1-Benzyl-N-isopropylpiperidin-4-amine is publicly available, the methodology is well-established. In a typical assay, the compound at a set concentration (e.g., 1 µM) is incubated with liver microsomes (e.g., from rat, human, or other species) and a necessary cofactor, NADPH, to initiate the enzymatic reactions. frontiersin.org The percentage of the parent compound remaining at various time points is quantified using analytical techniques like LC-MS/MS.

Compounds with shorter half-lives are considered to have low metabolic stability, while those with longer half-lives have high metabolic stability. For example, in studies of other novel compounds, a half-life of less than 30 minutes in rat liver microsomes might be considered indicative of moderate to high clearance. frontiersin.org The structural features of 1-Benzyl-N-isopropylpiperidin-4-amine, particularly the presence of two sites for N-dealkylation, suggest it would likely be a substrate for CYP enzymes and exhibit moderate metabolic stability.

Identification of Major Metabolites from In Vitro Systems

The identification of metabolites formed in vitro is crucial for understanding a compound's biotransformation. Following incubation in liver microsome systems, samples are typically analyzed by high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This powerful technique allows for the separation, detection, and structural elucidation of metabolites.

Based on the metabolism of structurally related compounds, the major metabolites of 1-Benzyl-N-isopropylpiperidin-4-amine expected to be identified from in vitro systems are the N-dealkylated products.

Expected Major Metabolites of 1-Benzyl-N-isopropylpiperidin-4-amine
N-isopropylpiperidin-4-amine (from N-debenzylation)
1-benzylpiperidin-4-amine (from N-deisopropylation)
Minor or secondary metabolites could include hydroxylated versions of the parent compound or further metabolism of the initial products.

In studies of similar tertiary amines, the dealkylated products were consistently observed as the primary metabolites. vulcanchem.comnih.gov For instance, the in vitro metabolism of N-benzyl-N-ethylaniline in hamster liver microsomes resulted in the formation of the corresponding secondary amines through both debenzylation and de-ethylation. vulcanchem.com This provides a strong predictive basis for the metabolic fate of 1-Benzyl-N-isopropylpiperidin-4-amine.

Derivatization Strategies and Synthetic Analogue Design for 1 Benzyl N Isopropylpiperidin 4 Amine

Strategic Modifications for Enhanced Potency or Selectivity

Strategic derivatization of the 1-benzyl-4-aminopiperidine core, which forms the basis of 1-benzyl-N-isopropylpiperidin-4-amine, has been a key approach in medicinal chemistry to optimize ligand-target interactions. Modifications focus on three primary positions: the piperidine (B6355638) nitrogen (N-1), the exocyclic amino group at position 4 (N-4), and the aromatic ring of the benzyl (B1604629) group.

Modification of the N-1 Benzyl Group: The benzyl substituent on the piperidine nitrogen is a critical determinant of activity in many contexts. Replacing the benzyl group with other aralkyl moieties, such as a phenylethyl group, has been shown to maintain or enhance biological activity in certain compound series. mdpi.com The substitution pattern on the aromatic ring of the benzyl group also offers a route to refine potency and selectivity. For instance, in a series of 4-aminopiperidine-based inhibitors of Hepatitis C Virus (HCV) assembly, analogues with para-substituents on the benzyl ring were explored to enhance metabolic stability and potency. nih.gov

Derivatization of the N-4 Amino Group: The secondary amine at the 4-position, occupied by an isopropyl group in the title compound, is a primary site for modification. Structure-activity relationship (SAR) studies on related 4-aminopiperidines as antifungal agents revealed that the nature of the N-alkyl substituent is crucial for potency. While short or branched alkyl groups like isopropyl were found to be detrimental to antifungal activity in that specific series, long-chain alkyl groups (e.g., n-dodecyl) dramatically increased potency. mdpi.com In other applications, such as protein kinase B (PKB) inhibitors, converting the amine to an amide, as in 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, retained potency and improved selectivity over related kinases like PKA. acs.org This highlights that the optimal substituent at N-4 is highly dependent on the specific biological target.

Modifications for Selectivity: Selectivity is often achieved by exploiting subtle differences in the topology of binding sites between related proteins. For 4-aminopiperidine-based kinase inhibitors, introducing specific substituents on a benzylamide moiety at the 4-position, such as a 2,4-dichlorobenzyl group, improved selectivity for PKB over PKA by approximately 24-fold. acs.org Similarly, in the pursuit of selective sigma receptor ligands, systematic modifications to the aralkyl moiety at the N-1 position of the piperidine ring allowed for fine-tuning of the selectivity ratio between σ1 and σ2 receptor subtypes. nih.gov These examples demonstrate that targeted derivatization can steer a common scaffold toward a desired selectivity profile.

Chemical Approaches for Probing Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of the 1-benzyl-4-aminopiperidine scaffold is essential for the rational design of new analogues. The primary chemical approach to probe SAR is the systematic synthesis and biological evaluation of a library of related compounds.

A common synthetic route to explore SAR at the N-4 position is reductive amination. This reaction involves coupling an N-1 substituted 4-piperidone (B1582916), such as 1-benzyl-4-piperidone, with a diverse range of primary amines using a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com This strategy allows for the introduction of various alkyl and arylalkyl groups at the N-4 position to assess their impact on activity.

A study on 4-aminopiperidines as antifungal agents systematically explored the SAR of this scaffold. mdpi.com Key findings from this research are summarized in the table below, illustrating how changes to substituents at the N-1 and N-4 positions influence antifungal activity against the model yeast Yarrowia lipolytica.

Compound AnalogueN-1 SubstituentN-4 SubstituentRelative Antifungal Activity
Reference ScaffoldBenzylIsopropylLow
Analogue 1BenzylCyclohexylLow
Analogue 2Benzyln-Dodecyl (C12)High
Analogue 3Phenylethyln-Dodecyl (C12)High
Analogue 4Benzyl4-tert-ButylbenzylModerate

The SAR data revealed that a combination of a benzyl or phenylethyl group at N-1 with a long, linear alkyl chain (specifically n-dodecyl) at the N-4 amino group was most beneficial for potent antifungal activity. mdpi.comnih.gov Conversely, shorter or branched alkyl groups at N-4, such as the isopropyl group in the title compound, were detrimental to this specific activity. mdpi.com

Use of Derivatizing Reagents for Enhanced Analytical Detection or Synthetic Manipulation

The 1-benzyl-N-isopropylpiperidin-4-amine scaffold is related to precursors used in the synthesis of fentanyl and its analogues. Therefore, analytical methods developed for fentanyl precursor detection are often applicable.

For Analytical Detection: Gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying synthetic opioids and their precursors. researchgate.net However, the polar nature of the secondary amine in compounds like 1-benzyl-N-isopropylpiperidin-4-amine can lead to poor chromatographic peak shape (tailing) and lower sensitivity. tandfonline.com To overcome this, chemical derivatization is employed to convert the polar amine into a less polar, more volatile derivative with better GC-MS properties. Common derivatizing agents include fluorinated anhydrides.

Pentafluoropropionic Anhydride (B1165640) (PFPA): Reacts with the secondary amine to form a stable, electron-capturing pentafluoropropionyl amide. This derivatization improves chromatographic behavior and can increase sensitivity in MS detection. tandfonline.commarshall.edu

Heptafluorobutyric Anhydride (HFBA): Similar to PFPA, HFBA is used to acylate the amine, yielding a derivative with excellent chromatographic properties. marshall.edu

2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl): This reagent reacts with the secondary amine to form a Troc-carbamate derivative. This method has been used as a confirmatory tool, as the resulting derivative can be readily detected by both GC-MS and high-resolution liquid chromatography-mass spectrometry (HR-LC-MS). nih.gov

For Synthetic Manipulation: During multi-step syntheses involving the 1-benzyl-4-aminopiperidine scaffold, it is often necessary to temporarily "protect" the reactive secondary amine at the 4-position while other parts of the molecule are being modified. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent reacts with the 4-amino group under basic conditions (e.g., in the presence of triethylamine) to form a stable N-Boc carbamate (B1207046), such as tert-butyl (1-benzylpiperidin-4-yl)carbamate. chemicalbook.com This protected intermediate is stable to a wide range of reaction conditions. The Boc group can be easily removed later using acidic conditions (e.g., trifluoroacetic acid) to restore the free amine. nih.gov This protection/deprotection strategy is fundamental in the synthesis of complex analogues. nih.govchemicalbook.com

Development of Chemically Modified Analogues for Specific Research Applications

The derivatization of the 1-benzyl-4-aminopiperidine core has led to the development of potent and selective molecular probes and therapeutic candidates for various research applications.

Antifungal Agents: As detailed previously, derivatization of the 4-aminopiperidine (B84694) scaffold led to the identification of compounds with potent antifungal activity. Specifically, 1-benzyl-N-dodecylpiperidin-4-amine was identified as a promising lead compound that inhibits ergosterol (B1671047) biosynthesis in fungi, a mechanism distinct from many existing antifungal drugs. mdpi.com These analogues serve as research tools to study fungal biochemistry and as starting points for new antifungal drug development.

Antiviral Compounds: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov Subsequent medicinal chemistry efforts, involving systematic modifications to the N-1 benzyl group and the N-4 substituent, led to the development of analogues with nanomolar efficacy. The most promising compound from this series, a trans-isomer with a cyclobutyl linker, exhibited an EC₅₀ of 47 nM and good metabolic stability, making it a valuable tool for studying the HCV life cycle and a potential candidate for further preclinical development. nih.gov

Kinase Inhibitors: The 4-aminopiperidine skeleton has been successfully used to generate selective inhibitors of protein kinases, which are crucial targets in cancer research. By attaching the 4-aminopiperidine core to a 7H-pyrrolo[2,3-d]pyrimidine moiety, researchers developed potent and selective inhibitors of Protein Kinase B (PKB/Akt). acs.orgacs.org Further derivatization of the piperidine's 4-position, for example by creating carboxamides, improved oral bioavailability and in vivo efficacy in tumor xenograft models, demonstrating the utility of these analogues as probes for cell signaling pathways and as potential anticancer agents. acs.org

Analytical Methodologies for Characterization and Quantification of 1 Benzyl N Isopropylpiperidin 4 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 1-Benzyl-N-isopropylpiperidin-4-amine, enabling its separation from starting materials, by-products, and other impurities. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 1-Benzyl-N-isopropylpiperidin-4-amine. Reverse-phase HPLC is particularly well-suited for this purpose.

A typical HPLC method would involve a C18 column, which contains a non-polar stationary phase. The separation is achieved by using a polar mobile phase, often a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the amine is in its protonated form, leading to better peak shape and retention. sielc.com For instance, a method developed for the separation of the related compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Derivatization can also be employed to enhance detection. For example, a patent describing the analysis of 3-aminopiperidine utilizes benzoyl chloride as a derivatization reagent, followed by HPLC with UV detection. google.com This approach could be adapted for 1-Benzyl-N-isopropylpiperidin-4-amine to improve its chromophoric properties for UV detection. Detection is commonly performed using a UV detector, often at wavelengths between 210 nm and 254 nm, where the benzyl (B1604629) group exhibits strong absorbance. google.comsielc.com

Table 1: Illustrative HPLC Conditions for Analysis of Benzyl-Piperidine Derivatives

Parameter Condition Rationale
Column Reverse-Phase C18 or similar (e.g., Primesep A, Newcrom R1) sielc.comsielc.com Provides effective separation for moderately polar to non-polar compounds.
Mobile Phase Acetonitrile / Water with an acid modifier (e.g., H₂SO₄, H₃PO₄, or Formic Acid) sielc.comsielc.com The organic/aqueous mixture allows for gradient or isocratic elution to resolve components. The acid improves peak shape for basic amines.
Detection UV at 210-254 nm google.comsielc.com The benzyl moiety provides UV absorbance for sensitive detection.
Column Temp. 30 °C google.com Ensures reproducible retention times.

| Flow Rate | 0.8 - 1.0 mL/min google.com | A typical analytical flow rate for standard HPLC columns. |

This table presents a generalized method based on techniques used for structurally similar compounds.

Gas Chromatography (GC) is another powerful technique for assessing the purity of 1-Benzyl-N-isopropylpiperidin-4-amine, provided the compound has sufficient volatility and thermal stability. Given its molecular weight, it is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

The analysis of a related primary amine, 1-Benzyl-4-piperidylamine, has been successfully performed using GC-MS. nih.gov For basic compounds like amines, specialized columns are often required to prevent peak tailing caused by interactions with acidic silanol (B1196071) groups on standard silica-based columns. Columns with a basic deactivation layer or those made of materials like polyethylene (B3416737) glycol (wax-type columns) are often preferred. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the column's stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information and confirmation of identity. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1-Benzyl-N-isopropylpiperidin-4-amine.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity and connectivity of all atoms in 1-Benzyl-N-isopropylpiperidin-4-amine.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The benzylic methylene (B1212753) protons (-CH₂-) would likely be a singlet around δ 3.5-4.4 ppm. rsc.org The isopropyl group would exhibit a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (-CH₃) protons. The protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the benzyl group would be found between δ 127-140 ppm. rsc.org The benzylic carbon signal would be expected around δ 48 ppm. rsc.org The carbons of the piperidine ring and the isopropyl group would resonate in the upfield region of the spectrum.

Data from related compounds, such as N-benzylaniline, show characteristic shifts for the benzyl group (CH₂ at δ 4.38 ppm; aromatic C at δ 127.2-139.5 ppm), which serves as a reliable reference. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzyl-N-isopropylpiperidin-4-amine

Functional Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzyl Aromatic (C₆H₅) 7.2 - 7.4 (multiplet, 5H) 127 - 140
Benzylic (Ar-CH₂-N) ~3.5 - 4.4 (singlet, 2H) ~48 - 55
Piperidine Ring Protons 1.5 - 3.0 (multiplets) 30 - 60
Isopropyl CH (septet) ~50 - 60

| Isopropyl CH₃ | (doublet) | ~20 - 25 |

These predictions are based on known values for similar structural motifs. rsc.org

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 1-Benzyl-N-isopropylpiperidin-4-amine (C₁₅H₂₄N₂), the exact monoisotopic mass is 244.1939 Da.

Mass Spectrometry (MS): Typically performed with techniques like Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS. In ESI-MS, the compound would be detected as the protonated molecular ion [M+H]⁺ at m/z 245.19. The fragmentation pattern is also diagnostic; a common and prominent fragment would be the tropylium (B1234903) ion (a rearranged benzyl cation) at m/z 91, resulting from the cleavage of the benzylic C-N bond.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Measuring the mass of the [M+H]⁺ ion to within a few parts per million (ppm) of its calculated value (245.2012) would provide unambiguous confirmation of the compound's molecular formula, C₁₅H₂₅N₂⁺.

Quantitative Analysis Techniques for Research Samples

For the quantification of 1-Benzyl-N-isopropylpiperidin-4-amine in research samples, chromatographic methods are most commonly employed due to their high sensitivity and selectivity.

The primary method for quantification is HPLC coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS). The process involves creating a calibration curve by analyzing a series of standards of the compound at known concentrations. The peak area of the analyte in an unknown sample is then measured and compared to the calibration curve to determine its concentration. google.com This method is highly accurate and reproducible. google.com

Similarly, GC-FID or GC-MS can be used for quantification. GC-FID is particularly robust for quantification due to the detector's linear response over a wide concentration range. When using GC-MS, quantification is often performed in selected ion monitoring (SIM) mode, where the detector is set to monitor only a few characteristic ions of the target molecule, significantly enhancing sensitivity and selectivity by filtering out background noise.

Derivatization for Enhanced Detection in Analytical Applications

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique. For a secondary amine like 1-Benzyl-N-isopropylpiperidin-4-amine, derivatization is particularly beneficial for enhancing its detectability in both HPLC and GC analysis.

The primary goals of derivatization in this context are:

To introduce a chromophore or fluorophore: For HPLC with UV or fluorescence detection (FLD), derivatization can be used to attach a molecule that strongly absorbs UV light or fluoresces, thereby significantly increasing the sensitivity of the detection method.

To increase volatility and thermal stability: For GC analysis, derivatization is often essential to make polar compounds like amines more volatile and less prone to degradation at the high temperatures used in the GC injector and column.

To improve chromatographic separation: Derivatization can alter the polarity and size of the analyte, leading to better peak shapes and improved resolution from other components in a mixture.

To enhance ionization efficiency for mass spectrometry: Certain derivatizing agents can improve the ionization of the analyte in the MS source, leading to a stronger signal and lower detection limits.

Common Derivatization Strategies:

Two common derivatization strategies for amines are acylation and silylation.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride. For example, trifluoroacetic anhydride (TFAA) can be used to introduce a trifluoroacetyl group. This not only increases volatility for GC analysis but also introduces fluorine atoms, which can enhance detection by electron capture detection (ECD).

Silylation: This process replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation is a very effective method for increasing the volatility of amines for GC analysis.

The choice of the derivatization reagent and reaction conditions (e.g., solvent, temperature, and reaction time) must be carefully optimized to ensure a complete and reproducible reaction.

Interactive Data Table: Derivatization Reagents for Amine Analysis

Derivatization ReagentAbbreviationTarget Functional GroupAnalytical TechniqueBenefits
Trifluoroacetic anhydrideTFAAPrimary/Secondary AminesGC-MS, HPLC-UVIncreases volatility, enhances detectability
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary/Secondary Amines, HydroxylsGC-MSIncreases volatility, improves peak shape
9-Fluorenylmethoxycarbonyl chlorideFmoc-ClPrimary/Secondary AminesHPLC-FLDIntroduces a highly fluorescent group
Dansyl chloridePrimary/Secondary Amines, PhenolsHPLC-FLDIntroduces a fluorescent group

Future Directions and Emerging Research Avenues for 1 Benzyl N Isopropylpiperidin 4 Amine

Exploration of Novel Biological Targets for Piperidine (B6355638) Amine Scaffolds

The versatility of the piperidine amine scaffold allows it to interact with a wide array of biological targets, extending its potential therapeutic applications far beyond its initial characterizations. Researchers are actively exploring new targets to address unmet medical needs. The unique ability of piperidine to be combined with various molecular fragments makes its chemical structure a prime candidate for creating new drugs with diverse pharmacological effects. clinmedkaz.org

In silico prediction tools are being employed to identify the most likely protein targets for new piperidine derivatives. clinmedkaz.org These studies suggest that modified piperidine compounds can affect a range of enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org This broad activity spectrum opens up possibilities for treating conditions such as cancer, central nervous system disorders, and infectious diseases, as well as for use as local anesthetics and antiarrhythmic agents. clinmedkaz.org

Recent research has highlighted several promising areas:

Neurodegenerative Diseases: Beyond established targets like cholinesterases, piperidine derivatives are being investigated for their effects on beta-secretase (BACE-1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. nih.gov Some analogues have shown the ability to inhibit both cholinesterases and BACE-1. nih.gov

Oncology: The p53-HDM2 interaction is a key target in cancer therapy. researchgate.net Computational studies have focused on designing piperidine derivatives that can act as HDM2 antagonists, thereby restoring the tumor-suppressing function of p53. researchgate.net

Infectious Diseases: Novel quinoline-piperidine scaffolds have demonstrated potent, nanomolar-range activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. malariaworld.org

Bone Diseases: Certain piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, an enzyme involved in bone resorption. mdpi.com This makes them promising candidates for developing new treatments for osteoporosis. mdpi.com

Viral Infections: A 4-aminopiperidine (B84694) scaffold has been discovered and optimized as an inhibitor of Hepatitis C Virus (HCV) assembly, acting synergistically with other approved antiviral drugs. nih.gov

Potential Biological TargetTherapeutic AreaKey Research FindingsReference
Sigma-1 (σ1) and Sigma-2 (σ2) ReceptorsCentral Nervous System, OncologyPiperidine moiety is a key structural element for affinity at σ1 receptors, with some compounds acting as potent agonists. nih.govnih.gov
Cholinesterases (AChE & BuChE)Neurodegenerative Diseases (e.g., Alzheimer's)Derivatives show potent inhibition of both acetylcholinesterase and butyrylcholinesterase. ajchem-a.com
HDM2 (Human homolog of MDM2)OncologyDesigned piperidine derivatives show potential as HDM2 antagonists to restore p53 tumor suppressor function. researchgate.net
Cathepsin K (Cat K)Bone Diseases (e.g., Osteoporosis)Novel piperidine-3-carboxamide derivatives exhibit potent inhibition of Cat K, showing anti-bone resorption activity. mdpi.com
Plasmodium falciparum targetsInfectious Diseases (Malaria)Quinoline-piperidine conjugates show high potency against chloroquine-resistant malaria strains. malariaworld.org
Hepatitis C Virus (HCV) Assembly ProteinsInfectious Diseases (Hepatitis C)A 4-aminopiperidine scaffold was identified as a novel inhibitor of HCV assembly and release. nih.gov

Advanced Computational Approaches in Drug Design and Optimization

The design and optimization of piperidine-based compounds like 1-Benzyl-N-isopropylpiperidin-4-amine are increasingly driven by sophisticated computational methods. These in silico techniques accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions, allowing for more rational drug design.

Key computational approaches being applied include:

Target Prediction and Activity Profiling: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to analyze novel piperidine structures and predict their potential biological targets and pharmacological effects based on chemical structure alone. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the chemical structure of piperidine derivatives and their biological activity. nih.gov For instance, a 2D-QSAR study on chromen-2-one-based piperidine derivatives identified key molecular descriptors that influence their inhibitory activity against enzymes involved in Alzheimer's disease, guiding the design of 83 new and more potent derivatives. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. Docking studies have been crucial in understanding how piperidine derivatives interact with targets like the sigma-1 receptor, cholinesterases, and cathepsin K, revealing key hydrogen bonds and hydrophobic interactions that are essential for potency. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex over time, assessing the stability of the binding pose identified through docking. researchgate.netnih.govrsc.org These simulations have been used to validate the interactions of piperidine-based inhibitors with targets such as the HDM2 protein and the sigma-1 receptor, confirming the stability of crucial interactions with key amino acid residues. researchgate.netrsc.org

Computational MethodApplication in Piperidine Drug DesignReference
In Silico Target Prediction (e.g., SwissTargetPrediction)Identifies the most likely protein targets for newly synthesized piperidine compounds. clinmedkaz.org
QSAR (Quantitative Structure-Activity Relationship)Develops models to predict the activity of new derivatives and guide structural modifications for improved potency. researchgate.netnih.gov
Molecular DockingVisualizes and evaluates the binding mode and affinity of piperidine ligands within the active site of a biological target. mdpi.comnih.govnih.gov
Molecular Dynamics (MD) SimulationsAssesses the stability of the ligand-protein complex and validates the binding interactions over time. researchgate.netnih.govrsc.org

Development of Innovative Synthetic Routes for Complex Analogues

The synthesis of complex, three-dimensional molecules like highly substituted piperidines has traditionally been a challenging, multi-step process. medhealthreview.com However, recent breakthroughs are providing more efficient, cost-effective, and modular strategies to create diverse analogues of compounds like 1-Benzyl-N-isopropylpiperidin-4-amine.

A groundbreaking two-step method developed by chemists at Scripps Research and Rice University combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.comnews-medical.net

Biocatalytic C-H Oxidation: Enzymes are used to precisely add hydroxyl (-OH) groups to specific sites on the piperidine ring, creating functional handles for further modification. medhealthreview.com

Radical Cross-Coupling: Nickel electrocatalysis is then used to form new carbon-carbon bonds efficiently, connecting different molecular fragments without the need for expensive precious metal catalysts like palladium or protective groups. medhealthreview.comnews-medical.net

This modular approach dramatically simplifies the synthesis of complex piperidines, reducing processes that once took up to 17 steps down to as few as 2-5 steps. medhealthreview.com This innovation accelerates the production of high-value piperidines, including those used as neurokinin receptor antagonists, anticancer agents, and antibiotics. news-medical.net

Other important synthetic strategies include:

Hydrogenation of Pyridines: A common route to the piperidine core involves the hydrogenation of the corresponding pyridine (B92270) ring, often using transition metal catalysis. nih.gov Recent advancements focus on developing more efficient and stereoselective catalysts to control the three-dimensional structure of the final product. nih.gov

Intramolecular Cyclization: Various methods, including aza-Michael reactions and metal-catalyzed cyclizations, are used to form the piperidine ring from linear precursors. acs.orgnih.gov

Multi-component Reactions: These reactions allow for the construction of highly substituted piperidines in a single step from several starting materials, offering high atom economy and efficiency. ajchem-a.com

These innovative synthetic routes are critical for exploring a wider chemical space, enabling the rapid generation of diverse libraries of piperidine analogues for biological screening and optimization.

Integration of Omics Data for Comprehensive Pharmacological Understanding

To fully understand the complex biological effects of piperidine amine compounds, researchers are moving beyond single-target analysis and embracing a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of how these compounds interact with biological networks. researchgate.netmdpi.com

This systems pharmacology approach aims to understand drug action on multiple scales, from the atomic details of a drug-target interaction to the emergent properties of the entire biological system. researchgate.net By combining diverse, high-throughput datasets, researchers can:

Uncover Complex Mechanisms: Network pharmacology, which integrates omics data with computational analysis, can reveal the intricate "drug-gene-target-disease" networks. dovepress.com This helps to elucidate the multi-component and multi-target characteristics of a drug's action. researchgate.netdovepress.com

Identify Novel Biomarkers: Analyzing how omics profiles (e.g., gene expression, protein levels) change in response to treatment can help identify biomarkers for drug efficacy or patient stratification. nih.gov

Build Predictive Models: The integration of omics data helps to build and calibrate quantitative systems pharmacology (QSP) models. nih.gov These mechanistic models can simulate the effects of a drug in silico, connecting its pharmacokinetics and pharmacodynamics to cellular and systemic responses, which can help optimize dosing regimens and predict the effects of combination therapies. nih.gov

For example, the integration of network pharmacology with transcriptomics and metabolomics has been used to understand the mechanisms of complex herbal formulations in treating diseases like sepsis-induced liver injury. dovepress.com A similar approach applied to piperidine amine scaffolds could provide a comprehensive map of their cellular impact, identifying not only primary targets but also off-target effects and downstream pathway modulations, leading to a more complete pharmacological understanding.

Q & A

Q. What are the standard synthetic routes for Benzyl-isopropyl-piperidin-4-yl-amine, and how can purity be optimized?

A common method involves reductive amination of 1-benzyl-4-piperidone with isopropylamine using sodium triacetoxyborohydride (STAB) as a reducing agent. For example, 1-Benzyl-N-isobutylpiperidin-4-amine was synthesized with 68% yield via this route, followed by purification via column chromatography . Purity optimization requires careful control of stoichiometry, solvent choice (e.g., dichloromethane or THF), and post-reaction workup (e.g., aqueous washes to remove excess reagents). Analytical techniques like HPLC or GC-MS are critical for verifying purity ≥97% .

Q. How should researchers safely handle this compound given limited toxicological data?

While specific toxicity data for this compound may be unavailable, analogous piperidine derivatives (e.g., 4-Benzylpiperidine) recommend stringent precautions:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation or skin contact; wash thoroughly after handling.
  • Store at -20°C in airtight containers to prevent degradation . Toxicity assessments should follow OECD guidelines, using in vitro assays (e.g., Ames test for mutagenicity) as preliminary screens .

Q. What spectroscopic methods are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) is indispensable:

  • ¹H-NMR : Peaks at δ 7.29–7.06 ppm (aromatic protons), δ 3.42 ppm (N-CH₂), and δ 1.63 ppm (isopropyl CH) confirm substituents .
  • ¹³C-NMR : Signals for quaternary carbons (e.g., ~138 ppm for benzyl groups) and amine-bearing carbons (~55 ppm) validate the core structure . Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 246 for analogous compounds) .

Advanced Research Questions

Q. How can conflicting biological activity data for piperidine derivatives be resolved?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from stereochemical variations, impurities, or assay conditions. Strategies include:

  • Reproducibility checks : Re-synthesize compounds using documented protocols (e.g., STAB-mediated reductive amination ).
  • Chiral HPLC : Verify enantiomeric purity, as stereochemistry significantly impacts biological activity.
  • Dose-response studies : Use standardized assays (e.g., IC₅₀ determinations) under controlled pH and temperature .

Q. What computational and experimental approaches optimize reaction yields for novel derivatives?

  • Kinetic modeling : For transesterification reactions, parameters like enzyme loading (e.g., Novozym®435) and acyl donor ratios can be optimized via Michaelis-Menten kinetics .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst concentration identifies optimal conditions.
  • In situ monitoring : FTIR spectroscopy tracks reaction progress by identifying carbonyl or amine peak shifts .

Q. How can researchers address stability issues during long-term storage?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict degradation pathways.
  • LC-MS stability assays : Monitor for decomposition products (e.g., oxidation of the piperidine ring).
  • Storage recommendations : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation and hydrolysis .

Methodological Notes

  • Contradiction mitigation : Cross-validate synthetic protocols (e.g., STAB vs. NaBH₄ efficacy ) and biological data using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Safety protocols : Refer to SDS sheets for analogous compounds (e.g., 4-Benzylpiperidine ) when toxicity data is absent.
  • Analytical rigor : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable via SHELXL ) for unambiguous structural confirmation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.